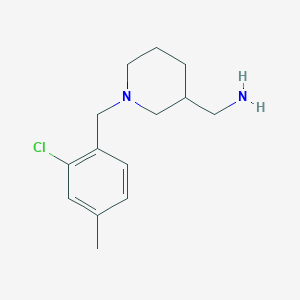

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Description

BenchChem offers high-quality (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2/c1-11-4-5-13(14(15)7-11)10-17-6-2-3-12(8-16)9-17/h4-5,7,12H,2-3,6,8-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZXLGLJDCIRBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCCC(C2)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Chemical Structure, Synthesis, and Properties of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Executive Summary & Structural Analysis

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a synthetic, functionally rich diamine characterized by a central piperidine ring substituted at the N1 position with a 2-chloro-4-methylbenzyl moiety, and at the C3 position with a primary aminomethyl group. This molecular architecture is highly relevant in modern medicinal chemistry, particularly in the development of neuroactive compounds, monoamine transporter ligands, and antibacterial agents[1][2].

From a structural perspective, the molecule presents a robust scaffold:

-

The Benzylpiperidine Core: Provides lipophilicity and is a privileged pharmacophore for crossing the blood-brain barrier (BBB) and interacting with central nervous system (CNS) targets such as the Dopamine Transporter (DAT) or Sigma receptors[3].

-

The 3-Aminomethyl Substituent: Introduces a primary amine that acts as a critical hydrogen bond donor/acceptor. The spatial orientation (meta-equivalent on the piperidine ring) dictates the vector of this interaction, often improving target affinity compared to 4-substituted analogs[3].

-

The 2-Chloro-4-methyl Substitution: The ortho-chlorine atom induces a steric clash that restricts the rotation of the benzyl group, locking the molecule into specific bioactive conformations. The para-methyl group enhances metabolic stability by blocking para-hydroxylation by cytochrome P450 enzymes.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The following table summarizes the calculated and experimental-equivalent properties of the free base.

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₁₄H₂₁ClN₂ | Defines the heavy atom count (17), well within Lipinski's Rule of 5. |

| Molecular Weight | 252.78 g/mol | Optimal for oral bioavailability and BBB penetration. |

| LogP (estimated) | ~2.8 - 3.2 | Balances aqueous solubility with lipophilic target engagement. |

| pKa₁ (Piperidine N) | ~8.5 - 9.0 | Protonated at physiological pH (7.4), ensuring solubility. |

| pKa₂ (Primary Amine) | ~9.5 - 10.0 | Highly basic; likely forms the primary ionic interaction with target aspartate residues. |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | Excellent for CNS penetration (optimal CNS TPSA is < 90 Ų). |

| Hydrogen Bond Donors | 2 | Provided by the primary amine (-NH₂). |

| Hydrogen Bond Acceptors | 2 | Provided by the piperidine nitrogen and the primary amine. |

Synthetic Methodology: A Self-Validating Protocol

The most efficient and scalable route to synthesize this compound is via a reductive amination strategy. To prevent competitive alkylation or dimerization of the primary amine, the 3-aminomethyl group must be protected (e.g., as a tert-butyl carbamate, Boc) prior to the coupling step.

We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) as the reducing agent. As established by Abdel-Magid et al., STAB is preferred over Sodium Cyanoborohydride (NaBH₃CN) because it is less toxic, does not generate hazardous hydrogen cyanide gas upon workup, and exhibits superior chemoselectivity for iminium ions over aldehydes[4][5].

Step-by-Step Experimental Workflow

Step 1: Reductive Amination

-

Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) and tert-butyl (piperidin-3-ylmethyl)carbamate (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Activation: Stir the mixture at room temperature for 30 minutes to allow iminium ion formation. Note: Acetic acid is generally not required for aldehydes, but 1.0 eq can be added to accelerate iminium formation if steric hindrance is observed[4][6].

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir the suspension at room temperature for 12-16 hours. The mild nature of STAB prevents the over-reduction of the aldehyde to an alcohol[5].

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Preparation: Dissolve the purified Boc-protected intermediate in DCM (0.1 M) and cool to 0 °C.

-

Cleavage: Add Trifluoroacetic acid (TFA) dropwise (10 eq). Remove the ice bath and stir at room temperature for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, partition the residue between 1M NaOH and DCM. Extract the aqueous layer multiple times with DCM. Dry the combined organic layers and evaporate to yield the target (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

Figure 1: Synthetic workflow for (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine utilizing STAB-mediated reductive amination.

Pharmacological Potential & Target Interaction

Compounds featuring a benzylpiperidine motif coupled with an exocyclic amine are historically significant in the modulation of monoamine transporters (DAT, SERT, NET). The 3-aminomethylpiperidine analog specifically has been investigated for its ability to separate binding affinity from reuptake inhibition, a critical feature in developing therapeutics for substance abuse and neurodegenerative disorders[3].

Structure-Activity Relationship (SAR) Insights:

-

The basic nitrogen of the piperidine ring typically forms a crucial salt bridge with an aspartate residue (e.g., Asp79 in human DAT) within the central binding site.

-

The 2-chloro-4-methylbenzyl group occupies the hydrophobic pocket (S1 subsite). The ortho-chlorine forces the aromatic ring out of coplanarity with the piperidine chair, optimizing pi-pi stacking interactions with aromatic residues (like Phe320) in the binding pocket.

-

The primary amine at the 3-position can project into the solvent-exposed vestibule or interact with secondary hydrogen bond acceptors, modulating the residence time of the ligand[3].

Figure 2: Proposed pharmacological interaction pathway for the synthesized benzylpiperidine derivative.

Analytical Characterization

To ensure the trustworthiness and structural integrity of the synthesized batch, the following analytical suite must be executed:

-

High-Resolution Mass Spectrometry (HRMS-ESI): Expected [M+H]+ peak at m/z 253.1466. The presence of the chlorine isotope pattern (approx. 3:1 ratio of m/z 253 to 255) will validate the retention of the halogen.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic AB quartet or singlet (depending on conformational averaging) of the benzylic protons around δ 3.4 - 3.6 ppm. The primary amine protons (-NH₂) will appear as a broad singlet around δ 1.2 - 1.8 ppm (exchangeable with D₂O).

-

¹³C-NMR (100 MHz, CDCl₃): The benzylic carbon should resonate near δ 60 ppm, while the aminomethyl carbon will appear near δ 45 ppm.

-

-

High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). Because the compound is a diamine, peak tailing may occur; the use of a basic mobile phase modifier (like 0.1% NH₄OH) or an end-capped column is recommended for accurate purity assessment.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Zhang, S., Zhen, J., Reith, M. E. A., & Dutta, A. K. (2000). "Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands." Journal of Medicinal Chemistry, 43(1), 121-128. URL:[Link]

Sources

- 1. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action for (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Chemical Entities: A Case Study of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Abstract

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic candidate is contingent on a deep understanding of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for the elucidation of the MoA for a novel compound, exemplified by (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. As there is no publicly available information on the biological activity of this specific molecule, this document serves as a strategic whitepaper, outlining a robust, multi-faceted approach for its characterization. We will navigate through a logical progression of in silico prediction, target identification, and molecular mechanism confirmation, providing detailed experimental protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and efficient characterization of new chemical entities.

Introduction: The Centrality of Mechanism of Action in Drug Discovery

The elucidation of a drug's mechanism of action is a cornerstone of modern pharmacology. It provides the rational basis for its therapeutic application, aids in the prediction of potential adverse effects, and guides lead optimization efforts. The compound in focus, (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine, represents a common challenge in drug discovery: a novel molecule with an unknown biological target and physiological effect. The following sections will lay out a systematic and experimentally verifiable pathway to unravel its pharmacological identity.

Chemical Structure:

Caption: 2D Chemical Structure of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

In Silico Profiling: A Hypothesis-Generating Engine

Prior to any resource-intensive wet-lab experimentation, a thorough in silico analysis can provide invaluable, hypothesis-generating insights into the potential biological targets of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. This initial step is critical for narrowing the vast search space of possible protein interactions.

Structural Similarity and Substructure Searching

The core principle here is that structurally similar molecules often exhibit similar biological activities. By employing similarity and substructure searching algorithms against comprehensive chemical databases, we can identify known drugs or bioactive compounds that share structural motifs with our query molecule.

Experimental Protocol: Similarity Searching

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string for (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

-

Databases: Utilize publicly accessible, large-scale databases such as PubChem, ChEMBL, and DrugBank.

-

Algorithm: Employ Tanimoto coefficient-based similarity searches with a threshold of >0.85 to identify close analogs.

-

Analysis: Scrutinize the biological activities and known targets of the identified analogs. Pay close attention to recurring target classes or pathways, as these represent high-probability starting points for experimental validation.

Target Prediction through Machine Learning and Molecular Docking

Leveraging predictive models trained on vast datasets of compound-target interactions can further refine our hypotheses. These tools can predict potential protein targets based on the physicochemical properties and topology of our molecule.

Experimental Protocol: Target Prediction and Docking

-

Target Prediction: Submit the compound's structure to validated target prediction servers (e.g., SwissTargetPrediction). These platforms use a combination of 2D and 3D similarity measures to predict a ranked list of potential targets.

-

Molecular Docking:

-

Select the top-ranked predicted targets from the previous step.

-

Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

-

Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the predicted binding poses and docking scores. A low binding energy and interactions with key active site residues suggest a plausible interaction.

-

Target Identification and Validation: From Hypothesis to Confirmation

The in silico-generated hypotheses must be rigorously tested through a tiered experimental approach. This phase aims to definitively identify the direct molecular target(s) of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

Broad Phenotypic Screening

A broad, unbiased phenotypic screen can reveal the compound's cellular effects without a priori assumptions about its target. This can provide crucial clues about the pathways being modulated.

Experimental Protocol: High-Content Cellular Imaging

-

Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HeLa, HEK293, A549).

-

Compound Treatment: Treat cells with a range of concentrations of the compound.

-

Staining: Use a cocktail of fluorescent dyes to label various subcellular compartments and organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

-

Imaging: Acquire images using an automated high-content imaging system.

-

Data Analysis: Employ image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, cytoskeletal arrangement). A distinct and dose-dependent phenotypic signature can be compared to the signatures of reference compounds with known mechanisms of action.

Target-Based Functional Assays

Based on the in silico predictions, a focused panel of in vitro functional assays should be conducted to directly test for modulation of the highest-probability target classes.

| Target Class | Primary Assay | Secondary Assay | Rationale |

| GPCRs | Calcium mobilization assay or cAMP accumulation assay | Radioligand binding assay | To detect agonistic or antagonistic activity. |

| Kinases | In vitro kinase activity assay (e.g., ADP-Glo) | Cellular phospho-protein Western blot | To measure direct inhibition or activation of the enzyme. |

| Ion Channels | Automated patch-clamp electrophysiology | Flux-based assays (e.g., fluorescent ion indicators) | To assess blocking or modulating activity. |

Affinity-Based Target Identification

For a truly unbiased approach to target identification, chemical proteomics methods can be employed to isolate the direct binding partners of the compound from a complex biological sample.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize an analog of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. The target protein(s) will bind to the immobilized compound.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: The identified candidate targets must be validated using orthogonal assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm a direct and specific binding interaction.

Caption: Workflow for Elucidating the Mechanism of Action of a Novel Compound.

Deep Dive into Molecular Mechanism: Connecting Target Binding to Cellular Effect

Once a primary target has been identified and validated, the focus shifts to understanding the precise molecular consequences of the compound-target interaction.

Quantifying the Binding Interaction

It is essential to quantify the affinity and kinetics of the binding between the compound and its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

-

Analyte Injection: Flow a series of concentrations of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine over the chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the immobilized protein.

-

Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Mapping the Downstream Signaling Pathway

The ultimate goal is to understand how the binding event translates into a cellular response. This involves mapping the downstream signaling cascade.

Experimental Protocol: Phospho-Proteomic Analysis

-

Cell Treatment: Treat a relevant cell model with the compound at a concentration known to engage the target.

-

Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.

-

Phosphopeptide Enrichment: Use titanium dioxide or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation levels upon compound treatment.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the observed phosphorylation changes onto known signaling pathways. This can reveal the downstream kinases, phosphatases, and transcription factors that are modulated by the compound.

Caption: Hypothetical Signaling Pathway Modulated by the Compound.

Conclusion

The process of elucidating the mechanism of action for a novel compound like (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a systematic, iterative, and multi-disciplinary endeavor. It begins with hypothesis generation through powerful in silico tools, progresses to rigorous experimental target identification and validation, and culminates in a detailed molecular understanding of how the compound elicits its cellular effects. By following the integrated workflow outlined in this guide, researchers can efficiently and confidently characterize novel chemical entities, paving the way for their potential development as next-generation therapeutics. The principles and protocols described herein represent a robust framework for transforming a chemical structure into a well-understood pharmacological agent.

References

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the chemical compound (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. Aimed at researchers, scientists, and professionals in drug development, this document delineates the derivation of the compound's chemical formula, followed by a detailed, step-by-step calculation of its molecular weight and exact mass. Furthermore, it outlines the experimental methodology for the verification of these properties using mass spectrometry, supported by clear diagrams and protocols. This guide serves as a foundational resource for the accurate characterization of this and similar novel chemical entities.

Introduction

The precise characterization of a molecule's physical and chemical properties is a cornerstone of chemical research and pharmaceutical development. Among the most fundamental of these properties are molecular weight and exact mass. While often used interchangeably in general discourse, these two values have distinct definitions and applications in the scientific realm. The molecular weight represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes, whereas the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element.

This guide focuses on the specific compound (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine, a molecule of interest in medicinal chemistry and drug discovery. An accurate understanding of its molecular weight is crucial for stoichiometric calculations in chemical reactions, while the exact mass is indispensable for high-resolution mass spectrometry, a key analytical technique for molecular identification and structural elucidation.

Chemical Structure and Formula Derivation

To determine the molecular weight and exact mass of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine, we must first establish its chemical structure and molecular formula from its IUPAC name.

The name can be deconstructed as follows:

-

Piperidin-3-yl)methanamine : This core structure consists of a piperidine ring where a methanamine group (-CH2NH2) is attached at the 3rd position.

-

1-(2-Chloro-4-methylbenzyl) : This substituent is attached to the nitrogen atom at the 1st position of the piperidine ring. It is a benzyl group with a chlorine atom at the 2nd position and a methyl group at the 4th position of the benzene ring.

Based on this deconstruction, the molecular formula is derived by summing the atoms of each element:

-

Piperidine ring : C5H11N

-

Methanamine group at C-3 : -CH2NH2

-

Substituent at N-1 : A hydrogen is removed from the piperidine nitrogen.

-

2-Chloro-4-methylbenzyl group : C8H8Cl

Combining these components, we arrive at the molecular formula: C14H21ClN2 .

Caption: Chemical structure of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

Molecular Weight Calculation

The molecular weight (or more accurately, the average molecular mass) is calculated using the standard atomic weights of the constituent elements, which are the weighted averages of the masses of their naturally occurring isotopes.

The molecular formula is C14H21ClN2 .

The standard atomic weights are approximately:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.453 u

-

Nitrogen (N): 14.007 u

The molecular weight is calculated as follows:

(14 x 12.011) + (21 x 1.008) + (1 x 35.453) + (2 x 14.007) = 168.154 + 21.168 + 35.453 + 28.014 = 252.789 g/mol

Exact Mass Calculation

The exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry.

The masses of the most abundant isotopes are:

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

³⁵Cl: 34.968853 u

-

¹⁴N: 14.003074 u

The exact mass is calculated as follows:

(14 x 12.000000) + (21 x 1.007825) + (1 x 34.968853) + (2 x 14.003074) = 168.000000 + 21.164325 + 34.968853 + 28.006148 = 252.139326 u

A search in the PubChem database for the molecular formula C14H21ClN2 reveals a compound with a monoisotopic mass of 252.13933 Da, which is in excellent agreement with our calculation.[1]

Tabular Summary of Physicochemical Properties

| Property | Value | Units |

| Molecular Formula | C14H21ClN2 | |

| Average Molecular Weight | 252.789 | g/mol |

| Exact (Monoisotopic) Mass | 252.13933 | Da |

Experimental Verification: Mass Spectrometry

Mass spectrometry is the definitive analytical technique for determining the molecular weight and exact mass of a compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.

Experimental Workflow: High-Resolution Mass Spectrometry

Sources

In vitro pharmacology of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of Novel Piperidine Derivatives: A Case Study of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Preamble: Charting the Unexplored Pharmacological Landscape

In the dynamic field of drug discovery, the piperidine scaffold represents a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1] Its inherent conformational flexibility and capacity for diverse substitutions allow for the fine-tuning of pharmacological activity across a wide array of biological targets. This guide addresses the in vitro pharmacological characterization of a novel piperidine derivative, (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. As this specific molecule is not extensively documented in publicly available literature, this document will serve as a comprehensive, experience-driven roadmap for its systematic evaluation. We will delineate a robust, multi-tiered strategy to elucidate its mechanism of action, binding affinity, functional potency, and selectivity profile. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough in vitro pharmacological assessment.

Section 1: Strategic Framework for In Vitro Characterization

The initial step in evaluating a novel chemical entity is to establish a logical and efficient screening cascade. Given the structural motifs present in (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine—a substituted benzyl group and a piperidinylmethanamine core—a primary hypothesis is its potential interaction with G-protein coupled receptors (GPCRs), ion channels, or monoamine transporters. The piperidine ring is a well-established pharmacophore in ligands for opioid and histamine receptors, among others.[2][3]

Our proposed workflow is designed to first identify the primary biological target(s) and then to characterize the nature of the interaction in detail.

Caption: A multi-phase workflow for the in vitro characterization of novel compounds.

Section 2: Primary Target Identification and Binding Affinity Determination

Rationale for Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the direct interaction between a ligand and its receptor. They are highly sensitive, reproducible, and allow for the determination of key binding parameters such as the dissociation constant (Kd) and the inhibitor constant (Ki). The choice of radioligand and cell membrane preparation is critical for the success of these assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine for a hypothetical GPCR target, for instance, the mu-opioid receptor (MOR), a common target for piperidine derivatives.[2]

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).

-

Test Compound: (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: Naloxone (a high-affinity opioid antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Brandel or Millipore cell harvester with GF/B filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the cell membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

-

Prepare the radioligand solution in assay buffer at a concentration equal to its Kd value for the receptor.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO solution, and 100 µL of the cell membrane suspension.

-

Non-specific Binding: Add 50 µL of a high concentration of naloxone (e.g., 10 µM), 50 µL of [³H]-DAMGO solution, and 100 µL of the cell membrane suspension.

-

Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of [³H]-DAMGO solution, and 100 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Illustrative Data Presentation

The following table presents hypothetical binding affinity data for our test compound against a panel of receptors, which is a crucial step for assessing selectivity.

| Receptor Target | Radioligand | Ki (nM) of Test Compound |

| Mu-Opioid Receptor | [³H]-DAMGO | 55 |

| Delta-Opioid Receptor | [³H]-DPDPE | >1000 |

| Kappa-Opioid Receptor | [³H]-U69,593 | >1000 |

| Histamine H3 Receptor | [³H]-N-α-methylhistamine | 850 |

| Serotonin Transporter | [³H]-Citalopram | >10,000 |

This data is illustrative and not based on experimental results for the specified compound.

Section 3: Functional Activity and Mode of Action

Once binding affinity is established, it is imperative to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist? Functional assays measure the downstream signaling events following receptor activation or inhibition.

Rationale for Functional Assays

For GPCRs that couple to Gαi, such as the mu-opioid receptor, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Therefore, a cAMP accumulation assay is a suitable method to determine the functional activity of our test compound.

Caption: A simplified Gαi-coupled GPCR signaling pathway.

Experimental Protocol: cAMP Accumulation Assay (HTRF)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a sensitive and high-throughput measurement of cAMP levels.

Materials:

-

Cells: CHO or HEK293 cells expressing the human mu-opioid receptor.

-

Assay Medium: Serum-free medium.

-

Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

-

Test Compound: (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

-

HTRF cAMP Detection Kit: Containing cAMP-d2 and anti-cAMP-cryptate reagents.

-

Microplate Reader: HTRF-compatible.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate and grow to confluency.

-

Agonist Mode:

-

Prepare serial dilutions of the test compound in stimulation buffer.

-

Aspirate the culture medium and add the test compound dilutions to the cells.

-

Incubate for 30 minutes at 37°C.

-

-

Antagonist Mode:

-

Prepare serial dilutions of the test compound in stimulation buffer.

-

Add the test compound dilutions to the cells and pre-incubate for 15 minutes at 37°C.

-

Add a fixed concentration of a known agonist (e.g., DAMGO at its EC80) to all wells except the basal control.

-

Incubate for an additional 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

-

Data Analysis:

-

Convert the HTRF ratios to cAMP concentrations using a standard curve.

-

Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the IC50. Calculate the antagonist constant (Kb) using the Schild equation if performing a Schild analysis.

-

Illustrative Functional Data

| Assay Mode | Parameter | Value | Interpretation |

| Agonist | EC50 (nM) | >10,000 | No significant agonistic activity |

| Agonist | Emax (%) | < 5% | Negligible efficacy |

| Antagonist | IC50 (nM) | 120 | Potent antagonist activity |

This data is illustrative and not based on experimental results for the specified compound.

Section 4: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro pharmacological characterization of a novel piperidine derivative, (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. By following the proposed workflow, from broad target screening to detailed functional analysis, researchers can systematically elucidate the compound's mechanism of action, affinity, potency, and selectivity. The illustrative data and protocols provided serve as a practical template for such investigations.

The hypothetical results suggest that our test compound may act as a selective antagonist at the mu-opioid receptor. Future studies should aim to confirm this mode of action through additional assays, such as GTPγS binding or β-arrestin recruitment assays. Furthermore, a comprehensive selectivity screen against a wider panel of receptors, ion channels, and enzymes is crucial to de-risk the compound for potential off-target effects. The insights gained from this detailed in vitro characterization are fundamental for guiding subsequent lead optimization, in vivo efficacy studies, and the overall progression of a drug discovery program.

References

- The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry - Benchchem.

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021-03-11).

Sources

Whitepaper: A Methodological Blueprint for the Pharmacokinetic Characterization of Novel Piperidine Derivatives in Preclinical Animal Models

Case Study: (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Foreword: The Senior Scientist's Perspective

In drug discovery, the journey from a promising chemical entity to a viable clinical candidate is a multi-stage process governed by rigorous scientific evaluation. The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] However, the biological fate of any new compound, its Absorption, Distribution, Metabolism, and Excretion (ADME), is a unique story that must be told. This document serves as a technical guide for elucidating the pharmacokinetic (PK) profile of novel piperidine derivatives, using the hypothetical compound (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine as a working example.

This is not merely a collection of protocols; it is a blueprint grounded in the principles of causality and self-validation. We will explore not just how to conduct these experiments, but why specific choices are made, how each step validates the next, and how the resulting data coalesce to inform critical go/no-go decisions in a drug development program.[2] The objective is to provide researchers, scientists, and drug development professionals with a robust framework for generating high-quality, interpretable pharmacokinetic data.

Section 1: Foundational Strategy - Pre-analytical Compound Characterization

Before committing to costly and ethically significant animal studies, a foundational understanding of the compound's intrinsic physicochemical properties is paramount. These properties are the primary determinants of a drug's behavior in a biological system and inform the design of all subsequent experiments.[3]

Key Physicochemical Parameters:

-

Solubility: Assessed in aqueous buffers at various pH levels (e.g., pH 2.0, 6.5, 7.4) to mimic physiological conditions. Poor solubility can be a major hurdle to absorption and may necessitate specialized formulation strategies.[4]

-

Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (typically 7.4) is a critical predictor of a compound's ability to cross biological membranes. An optimal LogD range (often 1-3) is sought to balance membrane permeability with aqueous solubility.

-

pKa: The ionization constant dictates the charge of the molecule at different pH values, which profoundly impacts its solubility, permeability, and binding to plasma proteins.

-

In Vitro Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2) provide an early indication of a compound's potential for passive diffusion and active transport across the intestinal wall.

The interplay of these factors governs the initial phase of a drug's journey and provides the first clues to its potential pharmacokinetic behavior.

Section 2: The Core Investigation - In Vivo Pharmacokinetic Study Design

The central pillar of PK analysis is the in vivo study. A well-designed animal experiment is fundamental to obtaining reliable and reproducible data that can be extrapolated to predict human pharmacokinetics.[5][6]

Rationale for Animal Model Selection

The choice of animal model is a critical decision based on physiological and metabolic similarities to humans.[7]

-

Rodents (Rats, Mice): Sprague-Dawley rats are frequently the model of choice for initial PK screening due to their well-characterized physiology, manageable size, and cost-effectiveness. They provide essential data on fundamental PK parameters and oral bioavailability.

-

Non-Rodents (Dogs, Monkeys): Often used in later-stage preclinical development to confirm PK profiles in a species with a more complex metabolic system that may better reflect human metabolism.

-

Humanized Models: For compounds suspected to be metabolized by specific human enzymes (e.g., Cytochrome P450s), transgenic mice expressing human metabolic enzymes can provide more predictive data on drug clearance and potential drug-drug interactions.[8]

Experimental Protocol: Single-Dose Pharmacokinetics of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine in Sprague-Dawley Rats

This protocol outlines a standard approach for a preliminary PK study involving both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

Step 1: Animal Preparation and Acclimatization

-

Species: Male Sprague-Dawley rats (n=3-6 per group).

-

Weight: 250-300 g.

-

Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.[9]

-

Fasting: Animals are fasted overnight (approx. 12 hours) prior to dosing to minimize variability in gastrointestinal absorption, with water available ad libitum.[9]

Step 2: Drug Formulation and Administration

-

Causality: The formulation vehicle is chosen to ensure the compound is fully solubilized and stable. For early studies, a simple vehicle like a solution of 5% DMSO, 40% PEG400, and 55% saline is common. The goal is to assess the intrinsic properties of the drug, not the performance of a complex formulation.[4]

-

Intravenous (IV) Group: The compound is administered as a bolus dose (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating oral bioavailability.

-

Oral (PO) Group: The compound is administered via oral gavage at a higher dose (e.g., 10 mg/kg) to account for potential poor absorption.[9]

Step 3: Blood Sample Collection

-

Rationale: The sampling schedule is designed to capture the key phases of the drug's concentration-time profile: absorption, distribution, and elimination.[3]

-

Time Points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Time Points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Procedure: Approximately 100-150 µL of blood is collected from the saphenous or jugular vein at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Processing: Samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Diagram: Standard Pharmacokinetic Experimental Workflow

Caption: Workflow from animal preparation to final data analysis.

Section 3: Bioanalytical Methodology - The Pursuit of Precision

Accurate quantification of the drug in plasma is the bedrock of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior sensitivity, selectivity, and speed.[10][11]

Protocol: LC-MS/MS Quantification in Rat Plasma

Step 1: Sample Preparation (Protein Precipitation)

-

Trustworthiness: This protocol must be self-validating. An internal standard (IS)—a structurally similar molecule not present in the sample—is added at the beginning. The consistent recovery of the IS validates the extraction process for every sample.

-

Procedure:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated version of the analyte).

-

Add 150 µL of cold acetonitrile to precipitate plasma proteins.[10]

-

Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

-

Step 2: Chromatographic and Mass Spectrometric Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically effective for piperidine derivatives.[12]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient is optimized to ensure the analyte is separated from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are identified for both the analyte and the internal standard to ensure highly selective and sensitive detection.[10]

Step 3: Method Validation The method must be validated according to regulatory guidelines to ensure its reliability.[13] Key validation parameters include:

-

Linearity: A calibration curve is prepared by spiking known concentrations of the analyte into blank plasma. The curve should have a correlation coefficient (r²) > 0.99.[14]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12]

-

Accuracy & Precision: Assessed at multiple concentration levels (low, medium, high QC samples). Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.[10]

-

Stability: The stability of the analyte is confirmed under various conditions (bench-top, freeze-thaw cycles, long-term storage).[15]

Section 4: Data Analysis and Authoritative Interpretation

Once the plasma concentrations are determined, the data are analyzed to derive the key pharmacokinetic parameters that describe the drug's disposition. This is typically done using non-compartmental analysis (NCA) software.

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's behavior:[16]

-

Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

-

Tmax (Time to Cmax): The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total exposure to the drug over time. AUC(0-t) is calculated to the last measurable time point, and AUC(0-inf) is extrapolated to infinity.

-

t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC(0-inf).

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. Vd = CL / Ke (where Ke is the elimination rate constant).

-

F% (Absolute Bioavailability): The fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Diagram: The ADME Process and its Core PK Parameters

Caption: Relationship between ADME processes and key PK parameters.

Data Presentation and Interpretation

Quantitative data must be summarized in a clear, tabular format for easy comparison and interpretation. The table below presents hypothetical data for our case study compound.

Table 1: Hypothetical Pharmacokinetic Parameters of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine in Rats

| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |

| Tmax (h) | N/A | 1.5 ± 0.6 |

| Cmax (ng/mL) | 350 ± 55 | 520 ± 98 |

| AUC(0-inf) (ng·h/mL) | 850 ± 110 | 3825 ± 450 |

| t½ (h) | 3.8 ± 0.7 | 4.1 ± 0.9 |

| CL (L/h/kg) | 1.18 ± 0.15 | N/A |

| Vd (L/kg) | 6.5 ± 1.2 | N/A |

| F (%) | N/A | 45% |

| Data are presented as mean ± standard deviation (n=4). This data is illustrative and not based on actual experiments. |

Expert Interpretation:

-

Oral Absorption: A Tmax of 1.5 hours suggests moderately rapid absorption from the gastrointestinal tract.[9]

-

Bioavailability: An absolute bioavailability (F) of 45% is respectable for an early-stage discovery compound. It indicates that while more than half of the oral dose is lost (likely due to first-pass metabolism in the liver or incomplete absorption), a significant fraction still reaches systemic circulation.

-

Distribution: A large volume of distribution (Vd) of 6.5 L/kg, which is significantly greater than total body water, suggests extensive distribution of the compound out of the plasma and into peripheral tissues.

-

Elimination: The clearance (CL) of 1.18 L/h/kg is moderate in rats. The half-life (t½) of approximately 4 hours suggests that the drug would be cleared from the system within a day, making it suitable for once or twice-daily dosing regimens.

Conclusion: From Data to Decision

This technical guide provides a comprehensive and methodologically sound framework for assessing the pharmacokinetic profile of a novel piperidine derivative like (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. By integrating robust experimental design, high-precision bioanalysis, and insightful data interpretation, we can build a complete ADME profile. This profile is not an endpoint but a critical dataset that informs subsequent stages of development, including dose selection for toxicology and efficacy studies, prediction of human pharmacokinetics, and ultimately, the rational design of safe and effective medicines.[2]

References

-

Title: Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics Source: Taylor & Francis Online URL: [Link]

-

Title: Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models Source: PubMed URL: [Link]

-

Title: ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES Source: International Journal of Research in Pharmaceutical and Chemical Sciences (IJRPC) URL: [Link]

-

Title: THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC Source: KNOWLEDGE – International Journal URL: [Link]

-

Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL: [Link]

-

Title: Pharmacokinetics and Toxicology Assessment in Preclinical Studies Source: Scholars Research Library URL: [Link]

-

Title: Pharmacokinetic studies in man - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies Source: DMPK Services URL: [Link]

-

Title: Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration Source: PubMed URL: [Link]

-

Title: High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma Source: PubMed URL: [Link]

-

Title: Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models Source: Pharmacognosy Journal URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: influence of piperine on pharmacodynamics and pharmacokinetics of repaglinide in rabbits Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]

-

Title: The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features Source: Recipharm URL: [Link]

-

Title: An Introduction to Pharmacokinetics Source: SlideShare URL: [Link]

-

Title: Pharmacokinetic / Pharmacodynamic (PK/PD) Source: Vibiosphen URL: [Link]

-

Title: DEVELOPMENT AND VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRIC METHOD FOR Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human Source: Drug Metabolism and Disposition URL: [Link]

-

Title: DEVELOPMENT AND VALIDATION OF HIGH-PERFORMANCE LIQUID Bu CHROMATOGRAPHY TANDEM MASS SPECTROMETRIC METHOD FOR Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. prisysbiotech.com [prisysbiotech.com]

- 3. mmv.org [mmv.org]

- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. jchps.com [jchps.com]

- 15. japsonline.com [japsonline.com]

- 16. vibiosphen.com [vibiosphen.com]

A Technical Guide to Characterizing the Receptor Binding Affinity of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound, (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. The structural characteristics of this molecule, notably the substituted benzylpiperidine scaffold, suggest a potential interaction with sigma (σ) receptors, which are significant targets in contemporary drug discovery for neurological and oncological indications.[1][2][3] This document outlines the theoretical underpinnings, strategic experimental design, detailed step-by-step protocols for radioligand binding assays, and robust data analysis methodologies required to elucidate the compound's binding profile. The protocols are designed as self-validating systems to ensure scientific rigor and data integrity, catering to researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The compound (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a novel chemical entity. Its structure, featuring a piperidine ring N-substituted with a chlorinated and methylated benzyl group, bears a resemblance to known ligands of sigma receptors (σ-receptors).[3] Sigma receptors, comprising the σ1 and σ2 subtypes, are enigmatic, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum.[4][5] They are implicated in a wide array of cellular functions and are considered promising therapeutic targets for conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[1][2]

Therefore, a primary objective in the preclinical assessment of this compound is to quantify its binding affinity for σ1 and σ2 receptors. This guide details the critical experiments to determine two key parameters:

-

Equilibrium Dissociation Constant (Kd): A measure of the affinity of a radioligand for a receptor. A lower Kd value signifies higher affinity.[6][7]

-

Inhibition Constant (Ki): An indirect measure of the binding affinity of our unlabeled test compound. It represents the concentration of the compound required to occupy 50% of the receptors at equilibrium.

-

Maximum Receptor Density (Bmax): The total concentration of receptors in the sample, providing a measure of receptor expression.[7][8]

The cornerstone of this investigation is the radioligand binding assay, which remains the gold standard for quantifying receptor-ligand interactions due to its sensitivity and robustness.[9][10]

Theoretical Framework: The Principles of Receptor Binding

Receptor-ligand interactions are governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex.[6][8]

[L] + [R] ⇌ [LR]

At equilibrium, the ratio of the dissociation rate (koff) to the association rate (kon) defines the equilibrium dissociation constant (Kd).

K_d = k_off / k_on = ([L] * [R]) / [LR]

A low Kd value indicates that the ligand binds tightly to the receptor. Radioligand binding assays are the preferred method for determining these parameters, offering high sensitivity and quantitative data.[10][11] While fluorescent ligands are emerging as a safer alternative, radioligands are extensively validated and often require minimal chemical modification of the parent ligand, ensuring the binding interaction is not sterically hindered.[12][13]

Experimental Design and Methodologies

Our strategy involves a two-pronged approach using radioligand binding assays: first, a saturation assay to characterize the receptor preparation, followed by a competitive inhibition assay to determine the affinity of our test compound.

Rationale for Experimental Choices

-

Receptor Source: For initial screening, we will utilize well-characterized native tissue preparations known for their high density of sigma receptors. Specifically, guinea pig brain homogenates for σ1 receptor assays and rat liver homogenates for σ2 receptor assays.[14] These provide a physiologically relevant context for binding.

-

Radioligand Selection:

-

For σ1 receptors , we will use -pentazocine , a highly selective σ1 receptor radioligand.[15][16]

-

For σ2 receptors , we will use [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) , which binds to both σ1 and σ2 receptors.[15][16] To ensure we are measuring binding only to σ2 sites, the assay will be conducted in the presence of a "masking" concentration of unlabeled (+)-pentazocine to saturate and block all σ1 receptors.[15][17]

-

-

Assay Platform: The filtration assay is the chosen method. This technique involves incubating the receptor preparation, radioligand, and test compound, followed by rapid filtration through glass fiber filters to separate bound from free radioligand. This method typically yields a high signal-to-background ratio.[18]

Experimental Workflow Diagram

The overall process from preparation to data analysis is outlined below.

Caption: Figure 1: Overall Experimental Workflow for Receptor Binding Affinity Determination.

Detailed Experimental Protocols

Protocol 1: Saturation Binding Assay for σ1 Receptor Characterization

This protocol determines the Kd of -pentazocine and the Bmax of σ1 receptors in the guinea pig brain membrane preparation.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Radioligand: -pentazocine (Specific Activity: ~30-60 Ci/mmol).

-

Non-specific Agent: Haloperidol (10 mM stock in DMSO).

-

Receptor Source: Guinea pig brain membrane homogenate.

-

Equipment: 96-well plates, rapid filtration harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

Step-by-Step Procedure:

-

Prepare Radioligand Dilutions: Perform serial dilutions of -pentazocine in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 50 nM).

-

Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: 50 µL Assay Buffer + 50 µL of each radioligand dilution.

-

Non-specific Binding (NSB): 50 µL of 10 µM haloperidol (final concentration) + 50 µL of each radioligand dilution.

-

-

Add Receptor Membranes: Add 100 µL of the membrane preparation (e.g., ~200-300 µg protein/well) to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate for 120 minutes at 37°C to reach equilibrium.[19]

-

Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

Protocol 2: Competitive Inhibition Assay for Test Compound at σ1 and σ2 Receptors

This protocol determines the affinity (Ki) of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

Step-by-Step Procedure:

-

Prepare Test Compound Dilutions: Perform serial dilutions of the test compound in Assay Buffer to achieve a wide range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Plate Setup:

-

Total Binding: 50 µL Assay Buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM haloperidol.

-

Test Compound: 50 µL of each test compound dilution.

-

-

Add Radioligand:

-

For σ1 Assay: Add 50 µL of -pentazocine to all wells at a final concentration near its Kd (determined from Protocol 1, e.g., 15 nM).[19]

-

For σ2 Assay: Add 50 µL of [3H]-DTG (e.g., 25 nM final concentration) to all wells.[20] Additionally, for the σ2 assay, add unlabeled (+)-pentazocine to all wells (except NSB wells which already contain haloperidol) to a final concentration of 100 nM to mask σ1 sites.[17]

-

-

Add Receptor Membranes:

-

For σ1 Assay: Add 100 µL of guinea pig brain membrane preparation.

-

For σ2 Assay: Add 100 µL of rat liver membrane preparation.

-

-

Incubation, Harvesting, and Counting: Follow steps 4-6 from Protocol 1. For the σ2 assay, incubation is typically 60 minutes at 25°C.[20]

Data Analysis and Interpretation

Accurate analysis is critical to derive meaningful affinity constants. Modern non-linear regression software (e.g., GraphPad Prism) is essential for this process.[21][22]

Calculation of Specific Binding

For both assay types, the first step is to calculate the specific binding for each concentration.

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Saturation Assay Analysis (Protocol 1)

-

Plot Specific Binding (Y-axis, often converted to fmol/mg protein) against the concentration of free radioligand (X-axis, in nM).

-

Fit the data using a non-linear regression model for "one-site binding (hyperbola)".[22]

-

The software will directly calculate the best-fit values for Kd (in nM) and Bmax (in fmol/mg protein).

| Parameter | Description | Example Value |

| Kd | Radioligand affinity constant | 15.2 nM |

| Bmax | Maximum receptor density | 1250 fmol/mg protein |

| R2 | Goodness of fit | > 0.95 |

| Table 1: Example Output from a Saturation Binding Experiment Analysis. |

Competitive Inhibition Assay Analysis (Protocol 2)

The principle of this assay is that the unlabeled test compound competes with the radioligand for the same binding site.

Caption: Figure 2: Principle of Competitive Binding Assay.

-

Plot Specific Binding (Y-axis) against the logarithm of the test compound's concentration (X-axis).

-

Fit the resulting sigmoidal curve using non-linear regression for "log(inhibitor) vs. response -- Variable slope".

-

The analysis will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

| Compound | Target | IC50 (nM) | Hill Slope |

| Test Compound | σ1 Receptor | 85.6 | -0.98 |

| Test Compound | σ2 Receptor | 450.2 | -1.02 |

| Table 2: Example Output from a Competitive Inhibition Experiment. |

-

Convert IC50 to Ki: The IC50 is dependent on the concentration of the radioligand used. To obtain an absolute measure of affinity, the Ki must be calculated using the Cheng-Prusoff equation .[6]

K_i = IC_50 / (1 + ([L] / K_d))

Where:

-

[L] = Concentration of radioligand used in the assay.

-

K_d = Affinity constant of the radioligand for the receptor (determined in Protocol 1).

-

Conclusion and Future Directions

This guide provides a robust, step-by-step methodology for determining the binding affinity of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine for σ1 and σ2 receptors. By following these protocols, researchers can generate reliable Ki values that quantify the compound's potency at these targets.

A low nanomolar Ki value would indicate a potent interaction and warrant further investigation. Subsequent steps in the drug discovery cascade should include:

-

Selectivity Profiling: Assessing the compound's binding affinity against a panel of other receptors (e.g., GPCRs, ion channels) to determine its target selectivity.

-

Functional Assays: Determining whether the compound acts as an agonist or an antagonist at the sigma receptors. This is crucial as agonists and antagonists can have vastly different physiological effects.[2][14]

-

In Vivo Studies: Evaluating the compound's efficacy in relevant animal models of disease.

By systematically applying these validated methodologies, the pharmacological profile of this novel compound can be thoroughly characterized, paving the way for its potential development as a therapeutic agent.

References

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

-

Schmidt, H. R. (2016). Structural and Biochemical Investigations of Sigma Receptors. ProQuest. Retrieved from [Link]

-

GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

-

Turku PET Centre. (2013). B max and K D. Retrieved from [Link]

-

Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). The molecular function of σ receptors: past, present, and future. PMC - NIH. Retrieved from [Link]

-

Zoghbi, S. S., et al. (2015). Determination of in vivo Bmax and Kd for [11C]GR103545, an agonist PET tracer for kappa opioid receptors: A study in nonhuman primates. PMC - NIH. Retrieved from [Link]

-

Motulsky, H., & Christopoulos, A. (2023). Analyzing saturation radioligand binding data. Oxford Academic. Retrieved from [Link]

-

Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

-

Kim, J., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

-

Weng, T. Y., et al. (2021). The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC - NIH. Retrieved from [Link]

-

Su, T. P., et al. (2010). Molecular functions of the sigma-1 receptor. ResearchGate. Retrieved from [Link]

-

GraphPad Software. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

-

Choi, S. R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH. Retrieved from [Link]

-

Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Wright, J. L., et al. (1999). Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(arylalkynyl)-4-benzylpiperidines. PubMed. Retrieved from [Link]

Sources

- 1. Structural and Biochemical Investigations of Sigma Receptors | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Sigma receptor - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 7. TPC - Bmax and KD [turkupetcentre.net]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. multispaninc.com [multispaninc.com]

- 12. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]

- 13. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. med.upenn.edu [med.upenn.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad [graphpad.com]

An In-Depth Technical Guide to the Safety and Toxicity Profile of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

A Proactive Approach to Preclinical Safety Assessment for a Novel Piperidine Derivative

Abstract

This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of the novel chemical entity, (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine. In the absence of direct empirical data for this specific compound, this document outlines a predictive and prospective strategy for its toxicological assessment. By leveraging structure-activity relationships (SAR) of analogous compounds, proposing a tiered in vitro and in vivo testing cascade, and integrating in silico predictive modeling, this guide serves as a roadmap for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established regulatory guidelines and best practices in preclinical safety evaluation, ensuring a scientifically rigorous approach to characterizing the potential risks associated with this new molecule.

Introduction: The Need for a Predictive and Prospective Safety Evaluation

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a novel piperidine derivative with a chemical structure that suggests potential pharmacological activity. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] However, the introduction of a substituted benzyl group and a methanamine moiety necessitates a thorough and systematic evaluation of its safety profile before any potential therapeutic applications can be considered.

This guide is structured to lead the researcher from theoretical and computational assessments to a robust, tiered experimental evaluation. The primary objectives of this proposed safety assessment are:

-

To identify potential target organs for toxicity.

-

To establish a preliminary dose-response relationship.

-

To predict and subsequently confirm the genotoxic, cardiotoxic, and metabolic profiles.

-

To provide a data-driven basis for go/no-go decisions in a drug development pipeline.

Structural-Activity Relationship (SAR) and Hazard Identification

A preliminary hazard identification can be performed by dissecting the molecule into its key structural fragments and examining the known toxicological profiles of related compounds.

-

N-Benzylpiperidine Core: The N-benzylpiperidine scaffold is common in centrally active agents.[1] Related structures, such as N-benzylpiperazine (BZP), have been shown to exhibit neurotoxic effects by inducing oxidative stress and apoptosis in neuronal cell models.[2] The piperidine ring itself, upon metabolism, can generate reactive intermediates.

-

Substituted Benzyl Group (2-Chloro-4-methylbenzyl): Chlorinated aromatic compounds can be associated with skin and eye irritation, and some have warnings for acute toxicity if swallowed, inhaled, or in contact with skin.[3] The metabolic fate of the chlorobenzyl group is of particular interest, as it could lead to the formation of reactive metabolites.

-

Aminomethyl Side Chain: Primary amines can be susceptible to enzymatic oxidation, potentially leading to the formation of reactive aldehydes and other metabolites.

Based on this initial analysis, key areas of potential toxicological concern for (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine include neurotoxicity, general cellular toxicity, and irritation.

In Silico Predictive Toxicology: A First-Tier Assessment

Before embarking on costly and time-consuming experimental studies, a suite of in silico predictive models should be employed. These computational tools leverage vast databases of existing toxicological data to predict the liabilities of a novel compound based on its structure.

Recommended In Silico Assessments:

-

ADMET Prediction: Software such as ProTox-3.0 or similar platforms can provide initial estimates of absorption, distribution, metabolism, excretion, and toxicity parameters.

-

Genotoxicity Prediction: Knowledge-based systems like Derek Nexus can identify structural alerts for mutagenicity.[4]

-

hERG Liability Prediction: Computational models can predict the potential for a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[5]

-

Metabolite Prediction: Tools like SMARTCyp can predict the most likely sites of metabolism by cytochrome P450 enzymes.[6]

The output of these models will provide a preliminary risk assessment and help to prioritize and guide the subsequent experimental studies.

A Tiered In Vitro Toxicology Evaluation

The following in vitro assays are proposed as a cost-effective and ethical approach to gather initial experimental data on the toxicological profile of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine.

General Cytotoxicity Assessment